A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
Description
A'-Neo-22,29,30-trinorgammacerane, (17alpha)- (CAS: 53584-59-1), also referred to as 17α(H)-22,29,30-trisnorhopane (Tm), is a C27 pentacyclic triterpane biomarker widely utilized in petroleum geochemistry. Its molecular formula is C27H46, with a molecular weight of 370.65 g/mol and a logP value of 8.25, indicating high hydrophobicity . Structurally, it is characterized by a 17α(H) configuration and the absence of methyl groups at positions 22, 29, and 30 (Figure 1). Tm is a thermally derived product of biological hopanoids and serves as a critical indicator of organic matter maturity and biodegradation in crude oils and sedimentary rocks .
Properties
IUPAC Name |
(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-VKTCPCIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-59-1 | |
| Record name | A'-Neo-22,29,30-trinorgammacerane, (17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Structural and Functional Overview
Chemical Identity
The compound belongs to the gammacerane family, characterized by a tetracyclic framework with modifications at positions 22, 29, and 30. Its (17alpha)-configuration distinguishes it from other stereoisomers, influencing both its physicochemical properties and synthetic accessibility.
Natural Occurrence
Gammacerane derivatives are commonly identified in geological samples, particularly crude oils and sedimentary rocks, where they serve as biomarkers for microbial activity and paleoenvironmental conditions. The absence of commercial synthesis routes suggests that current isolation methods rely heavily on extraction from natural matrices.
Preparation Methodologies
Extraction from Natural Sources
Source Material Selection
High-yield extraction typically targets shale oils or bitumen-rich geological formations. The compound’s stability under anaerobic conditions makes ancient sedimentary deposits preferable.
Solvent-Based Extraction
A multistep process involving:
- Crude Extraction : Sequential treatment with dichloromethane and methanol to solubilize organic components.
- Fractional Distillation : Separation of the extract into alkane, aromatic, and polar fractions via column chromatography.
- Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column to isolate the target compound.
Table 1: Solvent Systems for Extraction
| Step | Solvent Mix | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | CH₂Cl₂:MeOH (9:1) | 25 | 12–18 |
| 2 | Hexane:EtOAc (7:3) | 30 | 5–8 |
| 3 | MeCN:H₂O (85:15) | 40 | 1–2 |
Challenges in Natural Extraction
Synthetic Approaches
Squalene Cyclization
Theoretical pathways propose squalene, a C30 triterpene precursor, as a starting material. Acid-catalyzed cyclization under controlled conditions could yield the gammacerane skeleton:
Reaction Scheme
$$ \text{Squalene} \xrightarrow{\text{H}^+,\ \Delta} \text{Gammacerane Intermediate} \rightarrow \text{A'-Neo-22,29,30-Trinorgammacerane} $$
Key parameters:
- Catalyst : Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄).
- Temperature : 80–120°C to favor chair-boat conformational transitions.
Post-Cyclization Modifications
- Oxidative Degradation : Selective oxidation at C22, C29, and C30 using CrO₃ or KMnO₄ to remove methyl groups.
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution to achieve the (17alpha)-configuration.
Table 2: Optimization of Oxidation Conditions
| Reagent | Solvent | Time (h) | Selectivity (%) |
|---|---|---|---|
| CrO₃ | Acetone | 24 | 45 |
| KMnO₄ | H₂O | 48 | 30 |
Analytical Validation
Structural Characterization
Purity Assessment
- GC-MS : Retention time alignment with authenticated standards.
- X-ray Crystallography : Resolves stereochemical ambiguities but requires milligram-scale quantities.
Industrial and Environmental Considerations
Scalability Challenges
- Natural extraction is economically nonviable due to low yields.
- Synthetic routes suffer from poor atom economy (<40%) and high catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
A’-Neo-22,29,30-trinorgammacerane, (17alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Scientific Research Applications
A’-Neo-22,29,30-trinorgammacerane, (17alpha)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a biomarker in environmental studies.
Mechanism of Action
The mechanism of action of A’-Neo-22,29,30-trinorgammacerane, (17alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and geochemical distinctions between Tm and related biomarkers:
Thermal Maturity Indicators
- Ts/(Ts+Tm) Ratio : Ts is thermally more stable than Tm due to its 18α(H) configuration, which resists structural rearrangement during catagenesis. Thus, higher Ts/(Ts+Tm) ratios (>0.5) indicate advanced thermal maturity (e.g., vitrinite reflectance >0.9 %Ro), while lower ratios (<0.3) suggest immature organic matter . For example, in Yueliangtian coals, Ts/(Ts+Tm) values range from 0.31–0.47, reflecting high thermal evolution .
- Regional Variations : In the Junggar Basin, Tm is less biodegraded than in the Liaohe Basin, highlighting the influence of depositional environment on biomarker preservation .
Biodegradation Resistance
Tm and Ts exhibit comparable susceptibility to microbial degradation, but both are more vulnerable than C29 Ts and C30 diahopane. In biodegraded oils, Tm is degraded simultaneously with pregnanes and C29 Ts but faster than C30 diahopane . For instance, in Brazilian oil spills, Ts abundance exceeded Tm in 2023 samples, suggesting advanced biodegradation or maturity differences compared to older Kuwaiti oils .
Source Rock and Depositional Environment
- Marine vs. Lacustrine Systems : In marine sediments (e.g., South China Sea), Tm/Ts ratios are influenced by organic matter sourcing. Higher Tm abundance correlates with terrestrial input, while Ts dominance indicates marine algal contributions .
- Hypersaline Environments : C30 diahopane, resistant to biodegradation, is a marker for hypersaline lacustrine settings, whereas Tm and Ts are more prevalent in freshwater or marine systems .
Key Research Findings
Maturity Correlation : Ts/(Ts+Tm) ratios show strong correlations with vitrinite reflectance (0.5–0.9 %Ro), outperforming sterane-based parameters in mid-maturity ranges .
Structural Stability : The 18α(H) configuration in Ts enhances thermal stability compared to Tm’s 17α(H) structure, making Ts a reliable high-maturity marker .
Biodegradation Pathways : Tm degradation coincides with pregnane alteration, suggesting shared microbial pathways. Regional factors (e.g., temperature, microbial consortia) further modulate degradation rates .
Biological Activity
Overview of A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
A'-Neo-22,29,30-trinorgammacerane, (17alpha)- is a triterpenoid compound that belongs to a class of natural products known for their diverse biological activities. Triterpenoids are characterized by their complex structures and are often derived from plant sources. They have been studied for various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Properties
Research indicates that triterpenoids can exhibit significant anticancer activity through various mechanisms:
- Apoptosis Induction: Many triterpenoids promote programmed cell death in cancer cells. This is achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
- Inhibition of Tumor Growth: Some studies suggest that compounds similar to A'-Neo-22,29,30-trinorgammacerane can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
2. Anti-inflammatory Effects
Triterpenoids have been shown to possess anti-inflammatory properties:
- Cytokine Modulation: They can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway: Many triterpenoids inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
3. Antimicrobial Activity
There is evidence that triterpenoids exhibit antimicrobial effects against various pathogens:
- Bacterial Inhibition: Some studies report that triterpenoid compounds can inhibit the growth of bacteria such as Staphylococcus aureus.
- Antifungal Properties: Certain triterpenoids have demonstrated activity against fungal species, making them potential candidates for antifungal drug development.
Case Study 1: Anticancer Activity
A study conducted on a related triterpenoid showed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Research highlighted that a similar triterpenoid reduced inflammation in a murine model of arthritis. The compound decreased levels of inflammatory markers and improved joint swelling scores.
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that a related compound exhibited potent antibacterial activity against multidrug-resistant strains of bacteria. The mechanism involved disruption of bacterial cell membranes.
Data Tables
Q & A
Basic Research Question
- GC/MS analysis using m/z 191 fragmentograms is critical. Key diagnostic ions include:
- Tm (17α(H)-22,29,30-trinorhopane) : Baseline separation from Ts (18α(H)-22,29,30-trinorneohopane) .
- Retention time shifts : Ts elutes earlier than Tm due to structural differences in the C-17 and C-21 configurations .
- Co-injection with standards and mass spectral libraries (e.g., NIST) enhance identification accuracy .
What experimental parameters influence the Ts/(Ts+Tm) ratio in biodegraded oils, and how should contradictions in source vs. maturity interpretations be resolved?
Advanced Research Question
The Ts/(Ts+Tm) ratio is influenced by:
- Source rock lithology : Higher Ts in clay-rich vs. carbonate-rich systems .
- Thermal maturity : Ts is less stable at high maturity, leading to lower ratios .
Methodological resolution : - Combine with isotopic data (δC of hopanes) to decouple source and maturity effects .
- Use multivariate statistics (e.g., PCA) to correlate Ts/Tm with other biomarkers (e.g., C/C hopanes) .
How should researchers design experiments to validate the stability of A'-Neo-22,29,30-trinorgammacerane, (17α)-, under varying thermal conditions?
Advanced Research Question
- Closed-system pyrolysis : Use gold-tube reactors to simulate thermal stress (200–400°C, 24–72 hrs) .
- Monitor degradation products via GC×GC-TOFMS for high-resolution separation of isomers .
- Kinetic modeling : Apply Arrhenius parameters to predict stability in subsurface reservoirs .
What are the best practices for documenting the use of A'-Neo-22,29,30-trinorgammacerane, (17α)-, in experimental protocols to ensure reproducibility?
Basic Research Question
- Detailed metadata : Include CAS number (e.g., 55199-72-9), purity (>95% by HPLC), and storage conditions (+4°C) .
- Stereochemical descriptors : Use IUPAC nomenclature (e.g., 17α(H)) and provide InChIKey (e.g., OWRSREGIRFCWIJ-QFOKDZGSSA-N) .
- Safety protocols : Reference MSDS modules for handling guidelines (e.g., PPE requirements) .
How can isotopic (δ13δ^{13}δ13C) and molecular data for A'-Neo-22,29,30-trinorgammacerane, (17α)-, be integrated to resolve conflicting interpretations in paleoenvironmental studies?
Advanced Research Question
- Compound-specific isotope analysis (CSIA) : Measure δC of isolated hopanes via GC-IRMS to trace carbon sources .
- Cross-plotting : Compare δC values with Ts/(Ts+Tm) ratios to identify mixing of organic matter inputs .
- Case study : In biodegraded oils, δC enrichment (+2‰) in Ts vs. Tm indicates preferential microbial alteration .
What analytical techniques are optimal for resolving co-eluting triterpane isomers in complex matrices?
Advanced Research Question
- GC×GC-TOFMS : Enhances separation via orthogonal chromatography (e.g., 5% phenyl polysiloxane × 50% phenyl phase) .
- MRM (Multiple Reaction Monitoring) : Target specific transitions (e.g., m/z 191 → 123 for Ts/Tm) to reduce matrix interference .
- Machine learning : Apply algorithms (e.g., random forest) to deconvolute overlapping peaks .
How should researchers address discrepancies in stereochemical assignments of A'-Neo-22,29,30-trinorgammacerane, (17α)-, across literature sources?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
